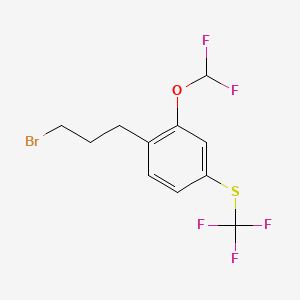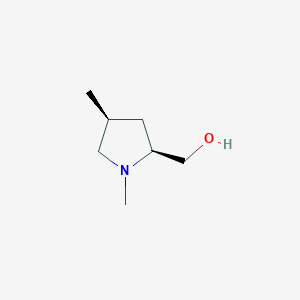
((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with two methyl groups and a hydroxymethyl group. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol typically involves the chiral separation of racemic mixtures or the use of enantioselective synthesis methods. One common approach is the reduction of corresponding ketones or aldehydes using chiral catalysts or reagents. For example, the reduction of (2S,4S)-1,4-dimethylpyrrolidin-2-one with a suitable reducing agent like sodium borohydride can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chiral separation techniques, such as preparative chromatography or crystallization-based methods. These methods are designed to efficiently separate the desired enantiomer from its racemic mixture, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (2S,4S)-1,4-dimethylpyrrolidin-2-carboxylic acid .
Wissenschaftliche Forschungsanwendungen
((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Wirkmechanismus
The mechanism of action of ((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-1,4-Dimethylpyrrolidin-2-YL)methanol: This is a stereoisomer of ((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol with different spatial arrangement of atoms.
(2S,4S)-1,4-Dimethylpyrrolidin-2-one: This compound is a ketone derivative of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes .
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
[(2S,4S)-1,4-dimethylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-3-7(5-9)8(2)4-6/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
QCKRUCWQTRALMQ-BQBZGAKWSA-N |
Isomerische SMILES |
C[C@H]1C[C@H](N(C1)C)CO |
Kanonische SMILES |
CC1CC(N(C1)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


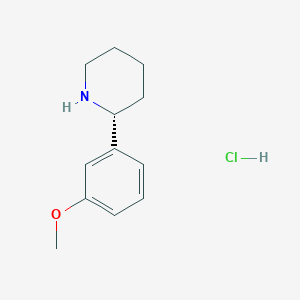

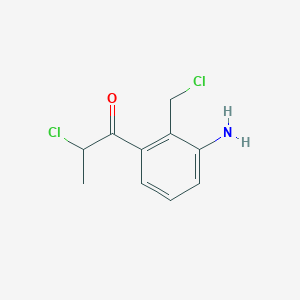

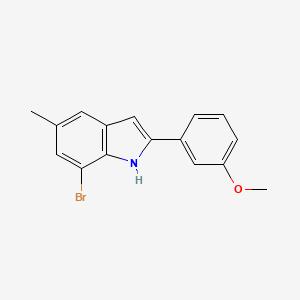
![(2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-[(6R)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid](/img/structure/B14043734.png)
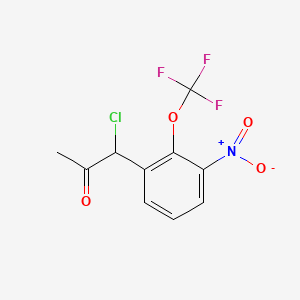
![2-Tert-butyl 7-methyl 5-oxa-2,8-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B14043742.png)


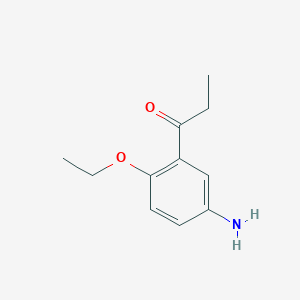
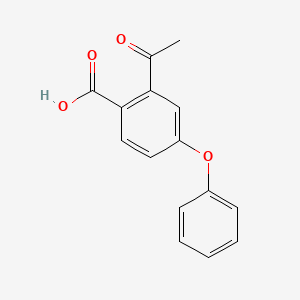
![Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14043793.png)
